Benzoic acid, 3-[(1S)-1-aminoethyl]-, ethyl ester Benzoic acid, 3-[(1S)-1-aminoethyl]-, ethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16952515
InChI: InChI=1S/C11H15NO2/c1-3-14-11(13)10-6-4-5-9(7-10)8(2)12/h4-8H,3,12H2,1-2H3
SMILES:
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol

Benzoic acid, 3-[(1S)-1-aminoethyl]-, ethyl ester

CAS No.:

Cat. No.: VC16952515

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

Benzoic acid, 3-[(1S)-1-aminoethyl]-, ethyl ester -

Specification

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
IUPAC Name ethyl 3-(1-aminoethyl)benzoate
Standard InChI InChI=1S/C11H15NO2/c1-3-14-11(13)10-6-4-5-9(7-10)8(2)12/h4-8H,3,12H2,1-2H3
Standard InChI Key QWRWCBPEQXKHPX-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC=CC(=C1)C(C)N

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound’s structure consists of a benzene ring substituted at the third carbon with a (1S)-1-aminoethyl group (CH(NH2)CH3-\text{CH}(\text{NH}_2)\text{CH}_3) and at the first carbon with an ethyl ester (COOCH2CH3-\text{COOCH}_2\text{CH}_3). The stereochemistry at the chiral center (C1 of the aminoethyl group) is exclusively the S-configuration, a critical feature influencing its interactions with biological targets .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC11H15NO2\text{C}_{11}\text{H}_{15}\text{NO}_{2}
Molecular Weight193.24 g/mol
IUPAC NameEthyl 3-(1-aminoethyl)benzoate
Canonical SMILESCCOC(=O)C1=CC=CC(=C1)C(C)N
Chiral CenterS-configuration at C1

The ethyl ester group enhances lipid solubility, potentially improving membrane permeability in pharmacological contexts, while the aminoethyl substituent provides a site for hydrogen bonding and ionic interactions.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) and mass spectrometry data confirm the structure. The 1H^1\text{H}-NMR spectrum exhibits signals for the ethyl ester’s methylene (δ\delta 4.1–4.3 ppm) and methyl groups (δ\delta 1.3–1.4 ppm), alongside aromatic protons (δ\delta 7.4–8.1 ppm) and the aminoethyl moiety’s protons (δ\delta 1.4–1.6 ppm for methyl, δ\delta 3.2–3.5 ppm for methine). High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/zm/z 193.24, consistent with the molecular formula.

Synthesis and Manufacturing

Esterification Strategies

The synthesis typically involves esterification of 3-[(1S)-1-aminoethyl]benzoic acid with ethanol. Acid-catalyzed esterification using concentrated sulfuric acid or p-toluenesulfonic acid (pTSA\text{pTSA}) is a common method, yielding the ester in 70–85% efficiency. Alternative approaches employ carbodiimide-based coupling reagents (e.g., dicyclohexylcarbodiimide, DCC) with dimethylaminopyridine (DMAP) as a catalyst, achieving higher purity but at increased cost.

Table 2: Representative Synthesis Conditions

MethodReagentsYield (%)Purity (%)
Acid-catalyzedH2SO4\text{H}_2\text{SO}_4, ethanol7892
Carbodiimide-mediatedDCC, DMAP, ethanol8598

Chirality Control

The S-configuration is preserved during synthesis using enantiomerically pure starting materials. Asymmetric synthesis via chiral auxiliaries or enzymatic resolution remains underexplored but could offer routes to scalable production .

Physicochemical Properties

Thermal and Solubility Profiles

The compound is a solid at room temperature, with a predicted density of 1.09g/cm31.09 \, \text{g/cm}^3 and a boiling point of 281.5C281.5^\circ \text{C} under atmospheric pressure . It exhibits moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) and limited solubility in water (<1mg/mL<1 \, \text{mg/mL}) due to the ethyl ester’s hydrophobicity .

Stability Considerations

The aminoethyl group is prone to oxidation, necessitating storage under inert atmospheres (nitrogen or argon) at 2–8°C . Hydrolysis of the ester moiety occurs under strongly acidic or basic conditions, yielding 3-[(1S)-1-aminoethyl]benzoic acid.

Comparative Analysis with Structural Analogs

Ethyl vs. Methyl Ester Derivatives

Replacing the ethyl ester with a methyl group (as in methyl 4-[(1S)-1-aminoethyl]benzoate) reduces molecular weight (C10H13NO2\text{C}_{10}\text{H}_{13}\text{NO}_{2}, 179.22 g/mol) and alters solubility profiles . The methyl derivative’s higher polarity may enhance renal clearance but reduce blood-brain barrier penetration compared to the ethyl ester .

Enantiomeric Differences

The R-enantiomer (e.g., (R)-methyl 3-(1-aminoethyl)benzoate hydrochloride) shows distinct pharmacological behavior, underscoring the importance of stereochemistry in drug design .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing receptor antagonists and enzyme inhibitors. For example, it is a key intermediate in developing EP4 receptor antagonists for cardiovascular therapies .

Material Science

Its aromatic and hydrogen-bonding functionalities make it a candidate for synthesizing liquid crystals or polymeric matrices with tailored thermal properties.

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